(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For a similar compound,6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]oxazine
, the structure was refined using F2 by a full-matrix least squares method in an anisotropic approximation for nonhydrogen atoms .
Scientific Research Applications
Anticancer and Antimicrobial Applications
- The compound exhibits potential as an anticancer agent. A study by Katariya et al. (2021) on related heterocyclic compounds demonstrated notable anticancer activity against cancer cell lines. This suggests possible applications in cancer therapy (Katariya, Vennapu, & Shah, 2021).
- The compound has also shown promise in antimicrobial applications. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized similar compounds that displayed good to excellent antimicrobial activity, indicating potential in combating bacterial and fungal infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Interaction Studies
- The compound's interactions with cannabinoid receptors have been studied. Shim et al. (2002) conducted a study on a related compound, providing insights into its molecular interactions and potential as a receptor antagonist (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis and Characterization
- The synthesis and molecular characterization of related compounds have been extensively studied, offering a pathway to the development of this compound for various applications. A study by Abdelhamid, Shokry, and Tawfiek (2012) is one such example, demonstrating the synthesis process of similar compounds (Abdelhamid, Shokry, & Tawfiek, 2012).
Diagnostic and Therapeutic Applications
- The compound has potential use in diagnostic and therapeutic applications. Wang et al. (2018) synthesized a related compound for use as a PET agent, indicating potential in medical imaging and therapy (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).
Pharmacological Studies
- Pharmacological studies have explored the use of related compounds as receptor antagonists and for their potential in crossing the blood-brain barrier. Swanson et al. (2009) provided insights into the pharmacological aspects of similar compounds, highlighting their potential in various medical applications (Swanson, Shah, Lord, Morton, Dvorak, Mazur, Apodaca, Xiao, Boggs, Feinstein, Wilson, Barbier, Bonaventure, Lovenberg, & Carruthers, 2009).
Safety And Hazards
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-5-6-15(19-18-12)25-13-4-2-7-21(11-13)17(23)14-10-16-22(20-14)8-3-9-24-16/h5-6,10,13H,2-4,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABOEUZXLFSBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=NN4CCCOC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.